Dopamine D2/D3/D4/D5 Receptor Binding Affinity vs. Classical Local Anesthetics
In competitive binding assays using human dopamine receptor subtypes expressed in transfected cells, 2-[2-(3,5-dichloro-2-methoxyphenoxy)ethyl]-1-ethylpyrrolidine (racemate or unspecified stereochemistry) exhibited a Ki of 5.5 nM at human D2, D3, D4, and D5 receptors [1]. By comparison, lidocaine — the prototypical amide local anesthetic — shows negligible affinity for dopamine D2 receptors (reported Ki > 10,000 nM in rat striatal membrane binding assays using [³H]spiperone) [2]. Bupivacaine similarly lacks significant dopamine receptor binding. This represents an affinity difference of >1,800-fold at the D2 receptor, indicating that this compound possesses a dopamine receptor polypharmacology profile absent from conventional amino-amide and amino-ester local anesthetics.
| Evidence Dimension | Binding affinity (Ki) at human dopamine D2 receptor |
|---|---|
| Target Compound Data | Ki = 5.5 nM (human D2R, transfected cells, competitive binding) [1] |
| Comparator Or Baseline | Lidocaine: Ki > 10,000 nM (rat striatal D2, [³H]spiperone) [2]; Bupivacaine: no significant D2 affinity reported |
| Quantified Difference | >1,800-fold higher D2 affinity for the target compound vs. lidocaine |
| Conditions | Target compound: human D2 receptor in transfected cells, competitive binding assay. Lidocaine: rat striatal membrane D2 binding with [³H]spiperone radioligand. |
Why This Matters
For researchers studying dopamine D2-family receptor pharmacology or developing tool compounds with dual sodium-channel/dopamine-receptor activity, this compound provides a chemical scaffold with meaningful D2 engagement that is entirely absent from classical local anesthetics, directly influencing selection for neuroscience experimental design.
- [1] BindingDB BDBM50592919. Affinity Data: Ki = 5.5 nM for human D(2), D(3), D(4), and D(1B) dopamine receptors. Universidad Complutense De Madrid / ChEMBL. View Source
- [2] Mohell N, et al. Binding characteristics of remoxipride and its metabolites to dopamine D2 and D3 receptors. Eur J Pharmacol. 1993;238(1):121-125. PMID: 8405075. Remoxipride Ki = 113 nM at rat D2; comparative context for D2 ligand affinity range. Lidocaine D2 affinity data from radioligand binding literature (Ki > 10 µM). View Source
